molecular formula C9H9ClO2S B1616035 [(2-Chlorobenzyl)thio]acetic acid CAS No. 66516-65-2

[(2-Chlorobenzyl)thio]acetic acid

Cat. No.: B1616035
CAS No.: 66516-65-2
M. Wt: 216.68 g/mol
InChI Key: WRXHOHCNQNSYIN-UHFFFAOYSA-N
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Description

[(2-Chlorobenzyl)thio]acetic acid is an organic compound characterized by the presence of a chlorobenzyl group attached to a thioacetic acid moiety. It appears as a white crystalline solid and is known for its limited solubility in water but good solubility in organic solvents such as alcohols and ethers . This compound is significant in organic synthesis and serves as an intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for preparing [(2-Chlorobenzyl)thio]acetic acid involves an aromatic condensation reaction. Initially, 2-chlorobenzaldehyde reacts with sulfur powder under acidic conditions to form 2-chlorobenzyl mercaptan. This intermediate then reacts with acetyl chloride to yield this compound .

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic route as described above, with optimizations for scale, yield, and purity. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

[(2-Chlorobenzyl)thio]acetic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into corresponding alcohols or thiols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or neutral conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield [(2-Chlorobenzyl)sulfinyl]acetic acid, while reduction with sodium borohydride can produce [(2-Chlorobenzyl)thio]ethanol.

Scientific Research Applications

[(2-Chlorobenzyl)thio]acetic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism by which [(2-Chlorobenzyl)thio]acetic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The thioacetic acid moiety can undergo metabolic transformations, leading to the formation of active metabolites that interact with specific pathways. These interactions can modulate biological processes, making the compound of interest for therapeutic research .

Comparison with Similar Compounds

Similar Compounds

    [(4-Chlorobenzyl)thio]acetic acid: Similar structure but with the chlorine atom at the 4-position.

    [(2-Bromobenzyl)thio]acetic acid: Bromine atom instead of chlorine.

    [(2-Chlorobenzyl)thio]propionic acid: Propionic acid moiety instead of acetic acid.

Uniqueness

[(2-Chlorobenzyl)thio]acetic acid is unique due to its specific substitution pattern and the presence of both a chlorobenzyl and thioacetic acid group. This combination imparts distinct chemical reactivity and potential biological activity, differentiating it from other similar compounds .

Properties

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2S/c10-8-4-2-1-3-7(8)5-13-6-9(11)12/h1-4H,5-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRXHOHCNQNSYIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSCC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10326081
Record name [(2-chlorobenzyl)thio]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10326081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66516-65-2
Record name o-Chlorobenzylmercaptoacetic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523892
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name [(2-chlorobenzyl)thio]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10326081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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